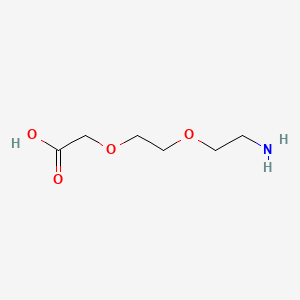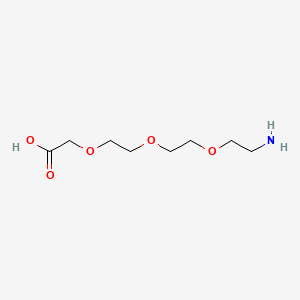
AnnH31
Overview
Description
It is found in various plants, including Peganum harmala (Syrian rue) and Banisteriopsis caapi, which is used in the preparation of the traditional South American psychoactive brew, Ayahuasca . Harmine has been studied for its various biological activities, including its potential therapeutic effects on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route starts with 2-methyl-3-nitroaniline, which undergoes a series of reactions including nitration, reduction, and cyclization to form the indole core . The methoxy group is then introduced via methylation, and the final product is obtained through purification steps .
Industrial Production Methods
Industrial production of harmine involves the extraction of the compound from natural sources, such as Peganum harmala seeds. The seeds are first crushed and then subjected to a series of solvent extractions using methanol and chloroform . The extracts are then purified using chromatographic techniques to isolate harmine in its pure form .
Chemical Reactions Analysis
Types of Reactions
Harmine undergoes various chemical reactions, including:
Oxidation: Harmine can be oxidized to form harmaline, another beta-carboline alkaloid.
Reduction: Reduction of harmine can yield dihydroharmine.
Substitution: Harmine can undergo substitution reactions, particularly at the methoxy group, to form derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Harmaline
Reduction: Dihydroharmine
Substitution: Various harmine derivatives with modified biological activities.
Scientific Research Applications
Mechanism of Action
Harmine exerts its effects primarily through the inhibition of monoamine oxidase A (MAO-A), which leads to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain . This inhibition is believed to contribute to its antidepressant and neuroprotective effects . Additionally, harmine has been shown to interact with various molecular targets, including the sigma-1 receptor and the serotonin transporter .
Comparison with Similar Compounds
Harmine is structurally similar to other beta-carboline alkaloids, such as harmaline, tetrahydroharmine, and norharmane . harmine is unique in its potent MAO-A inhibitory activity and its ability to cross the blood-brain barrier . This makes harmine particularly interesting for its potential therapeutic applications in the central nervous system .
List of Similar Compounds
- Harmaline
- Tetrahydroharmine
- Norharmane
- Harmane
Properties
IUPAC Name |
2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-15-13(5-7-17-10)12-4-3-11(19-2)9-14(12)18(15)8-6-16/h3-5,7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFDJQKAPLIDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


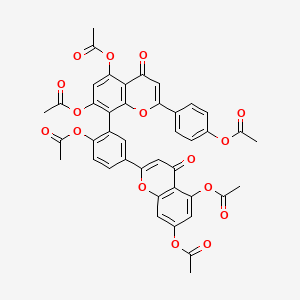
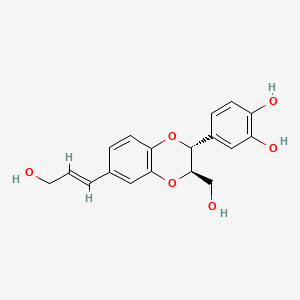
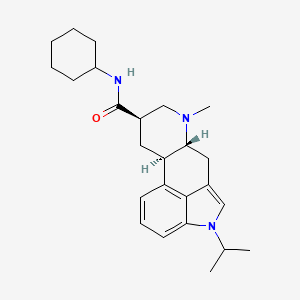

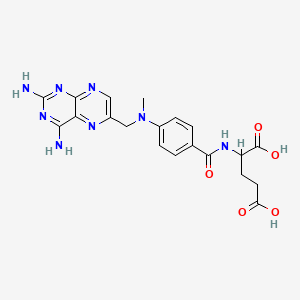
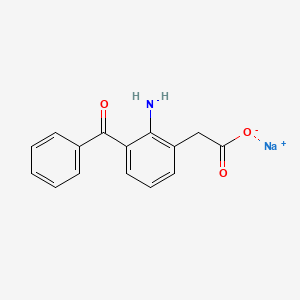

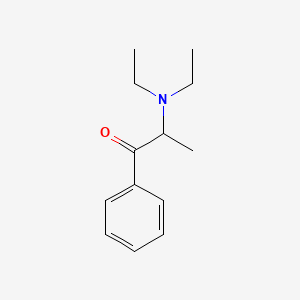
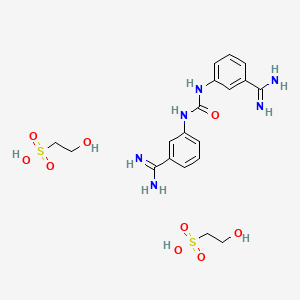
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)


